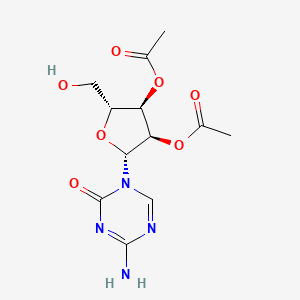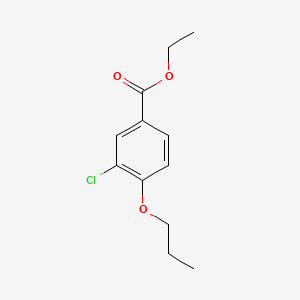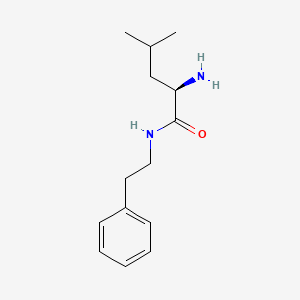![molecular formula C9H13N3O4 B14770573 Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
Deoxy[5-3H]cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxycytidine, [5-3H]: is a radiolabeled form of deoxycytidine, a deoxyribonucleoside that is a component of deoxyribonucleic acid (DNA). It is similar to the ribonucleoside cytidine but with one hydroxyl group removed from the C2’ position. The radiolabeling with tritium ([5-3H]) allows for the tracking and study of deoxycytidine in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxycytidine can be synthesized through various chemical routes. One common method involves the use of cytidine as a starting material, which is then deoxygenated at the 2’ position to form deoxycytidine. The radiolabeling with tritium can be achieved through catalytic hydrogenation in the presence of tritium gas.
Industrial Production Methods: Industrial production of deoxycytidine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to enhance the production of deoxycytidine by deleting degradation enzymes and optimizing the biosynthetic pathway .
Analyse Chemischer Reaktionen
Types of Reactions: Deoxycytidine undergoes various chemical reactions, including:
Phosphorylation: Deoxycytidine can be phosphorylated at the C5’ position by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP).
Oxidation: Deoxycytidine can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.
Substitution: Deoxycytidine can undergo substitution reactions to form various analogs, such as 5-aza-2’-deoxycytidine (decitabine).
Common Reagents and Conditions:
Phosphorylation: Deoxycytidine kinase and ATP are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or specific enzymes.
Substitution: Various halogenating agents and catalysts.
Major Products:
Phosphorylation: Deoxycytidine monophosphate (dCMP).
Oxidation: 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.
Substitution: 5-aza-2’-deoxycytidine (decitabine).
Wissenschaftliche Forschungsanwendungen
Deoxycytidine, [5-3H] has numerous applications in scientific research:
Chemistry: Used as a tracer in studies of DNA synthesis and repair.
Biology: Helps in understanding the metabolism and function of nucleosides in cells.
Medicine: Used in the development and testing of nucleoside analog drugs for cancer treatment, such as decitabine.
Industry: Employed in the production of radiolabeled compounds for research and diagnostic purposes
Wirkmechanismus
Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated to deoxycytidine monophosphate (dCMP), it can be further phosphorylated to deoxycytidine triphosphate (dCTP) and incorporated into DNA during replication. This incorporation can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Cytidine: A ribonucleoside with a hydroxyl group at the C2’ position.
5-Aza-2’-deoxycytidine (Decitabine): A cytidine analog used in cancer treatment.
Azacytidine: Another cytidine analog with similar applications in cancer therapy.
Uniqueness: Deoxycytidine, [5-3H] is unique due to its radiolabeling, which allows for precise tracking and study in biochemical processes. This makes it particularly valuable in research settings where understanding the dynamics of nucleoside metabolism and DNA synthesis is crucial .
Eigenschaften
Molekularformel |
C9H13N3O4 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1T |
InChI-Schlüssel |
CKTSBUTUHBMZGZ-ULQXZJNLSA-N |
Isomerische SMILES |
[3H]C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
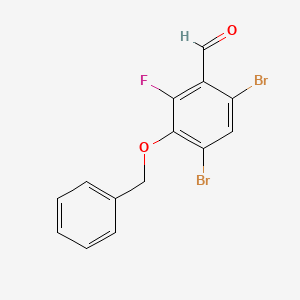
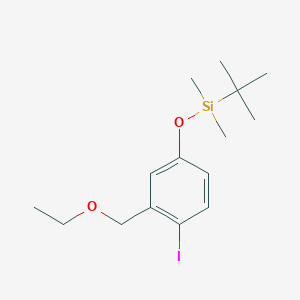
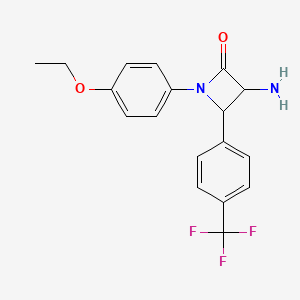



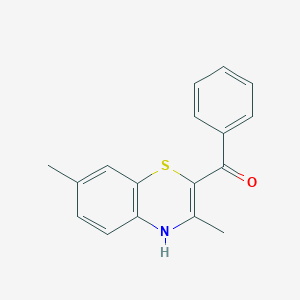
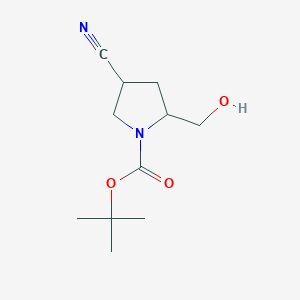
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
